![molecular formula C11H12N2O5S B14875698 1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidin-2-one](/img/structure/B14875698.png)
1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are known for their diverse biological activities and functional properties. This compound features a pyrrolidin-2-one ring substituted with a methylsulfonyl and a nitro group on the phenyl ring, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
The synthesis of 1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. The reaction conditions typically involve the use of specific oxidants and additives to achieve the desired selectivity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative. Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro or sulfonyl positions, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules with potential biological activities.
Biology: The compound’s structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s nitro and sulfonyl groups can participate in various biochemical reactions, influencing enzyme activity and protein function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine-2-one derivatives and pyrrolizines. These compounds share the pyrrolidin-2-one scaffold but differ in their substituents and functional groups, leading to variations in their biological activities and applications .
Similar compounds include:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Pyrrolizines
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O5S |
|---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
1-(4-methylsulfonyl-2-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12N2O5S/c1-19(17,18)8-4-5-9(10(7-8)13(15)16)12-6-2-3-11(12)14/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
UJQJMFQAXXLTNH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCCC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14875616.png)
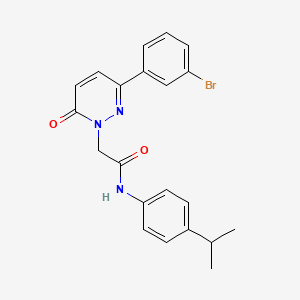

![9-(3,4-Dimethylphenyl)-3-((4-fluorobenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14875624.png)
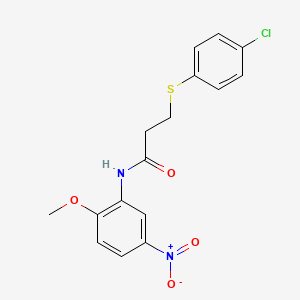

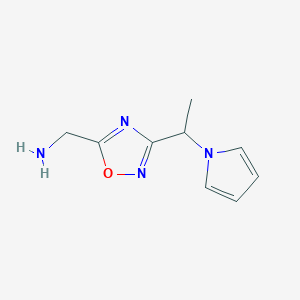
![2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B14875661.png)
![4-[(4'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14875668.png)
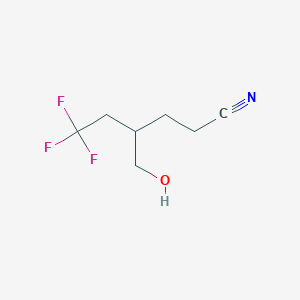
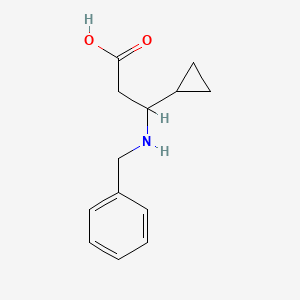
![1-(2-Iodophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14875677.png)
![3-Oxabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B14875679.png)

